Pristanic acid

Catalog No.
S578212
CAS No.
1189-37-3
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pristanic acid

CAS Number

1189-37-3

Product Name

Pristanic acid

IUPAC Name

2,6,10,14-tetramethylpentadecanoic acid

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)

InChI Key

PAHGJZDQXIOYTH-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O

Synonyms

pristanic acid

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O

Pristanic Acid (C19H38O2) is a branched-chain fatty acid found naturally in various sources, including dairy products, meat, and fish . While its specific biological function remains under investigation, research explores its potential applications in various scientific fields, primarily focusing on its role as a biomarker and its potential therapeutic implications.

Biomarker for X-Adrenoleukodystrophy (X-ALD)

One of the most established applications of Pristanic Acid lies in its use as a biomarker for X-Adrenoleukodystrophy (X-ALD) . X-ALD is a rare, inherited genetic disorder affecting the nervous system and adrenal glands. It is caused by mutations in the ABCD1 gene, leading to the accumulation of very-long-chain fatty acids (VLCFAs) in the body, including Pristanic Acid.

Elevated levels of Pristanic Acid in blood plasma serve as a diagnostic indicator for X-ALD, allowing for early detection and intervention . This is crucial as early diagnosis and treatment can significantly improve patient outcomes.

Potential Therapeutic Applications

Emerging research explores the potential therapeutic applications of Pristanic Acid. While still in the early stages, studies suggest various possibilities:

  • Anti-cancer properties: Studies indicate that Pristanic Acid might possess anti-cancer properties by influencing cell proliferation, differentiation, and apoptosis (programmed cell death) in cancer cells . Further research is needed to validate these findings and understand the underlying mechanisms.
  • Anti-inflammatory effects: Pristanic Acid may exhibit anti-inflammatory properties, potentially offering benefits in conditions like inflammatory bowel disease and arthritis . However, more research is required to confirm these effects and elucidate their mechanism of action.
  • Neuroprotective potential: Studies suggest that Pristanic Acid might have neuroprotective effects, potentially benefiting neurodegenerative diseases like Alzheimer's disease . However, further investigation is necessary to understand its role and potential therapeutic applications in this context.
  • Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a terpenoid acid found in micromolar concentrations in the blood plasma of healthy humans [].
  • It's also present in various lipids across nature, including freshwater sponges, krill, earthworms, whales, human milk fat, animal fats, and even Californian petroleum [, ].
  • Pristanic acid can be obtained through the diet or as a product of phytanic acid breakdown within the body [].

Molecular Structure Analysis

  • Pristanic acid has a branched-chain structure with 19 carbon atoms (C19) and a carboxylic acid functional group (COOH) [, ].
  • It contains four methyl groups (CH3) attached to specific carbon positions within the chain (2nd, 6th, 10th, and 14th) [].
  • This branched structure differentiates it from most fatty acids involved in human metabolism, which are typically linear.

Chemical Reactions Analysis

  • Synthesis

    Pristanic acid can be synthesized in the laboratory, but its natural origins involve:

    • Dietary intake: Consuming dairy products and ruminant fats provides some pristanic acid directly [].
    • Phytanic acid metabolism: The body breaks down phytanic acid (another branched-chain fatty acid) through alpha-oxidation, yielding pristanic acid [, ].
  • Degradation

    In healthy individuals, pristanic acid undergoes further breakdown via peroxisomal beta-oxidation in the liver []. This process breaks down the molecule into smaller units for energy production.

  • Balanced equations

Pristanic acid (C19H38O2) + 4 O2 --> Shorter chain fatty acids + CO2 + H2O

Physical And Chemical Properties Analysis

  • Data on specific physical properties like melting point and boiling point for pristanic acid is limited. However, its structure suggests it likely possesses similar properties to other long-chain fatty acids, with high melting and boiling points and low water solubility.
  • At physiological concentrations, pristanic acid acts as a natural ligand (binding molecule) for peroxisome proliferator-activated receptor alpha (PPARα) []. PPARα is a key regulator of fat metabolism in the liver [].

  • However, when pristanic acid levels rise due to metabolic disorders, it can contribute to health problems. Inherited conditions like Zellweger syndrome impair the breakdown of both phytanic and pristanic acid, leading to their accumulation and associated neurological and systemic issues [, ].

  • Concerns arise when pristanic acid accumulates due to metabolic disorders. The specific health effects depend on the underlying condition but can involve neurological problems and developmental delays [, ].

Physical Description

Solid

XLogP3

8

Other CAS

1189-37-3

Wikipedia

Pristanic acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Modify: 2023-08-15

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